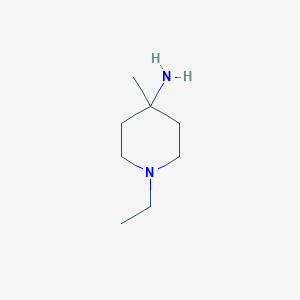

1-Ethyl-4-methylpiperidin-4-amine

Description

1-Ethyl-4-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-methylpiperidin-4-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized piperidine core. For example, N-alkylation of 4-methylpiperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) is a viable route . Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) resolves ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.1–1.3 ppm, singlet) groups. ¹³C NMR confirms quaternary carbons (piperidine C4 at ~45 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 157.2) identifies molecular ions. Fragmentation patterns (e.g., loss of ethyl group, m/z 128) confirm substitution .

- IR : Stretching bands for NH₂ (3350–3300 cm⁻¹) and C-N (1250–1150 cm⁻¹) validate amine functionality .

Q. How can reverse-phase HPLC be utilized to assess the purity of this compound?

- Methodological Answer : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (60:40) and 0.1% phosphoric acid. Detection at 254 nm provides optimal sensitivity. For MS compatibility, replace H₃PO₄ with 0.1% formic acid . Table 1 : Suggested HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Newcrom R1 | MeCN:H₂O:H₃PO₄ (60:40:0.1) | 1.0 mL/min | ~8.2 min |

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. For disordered ethyl/methyl groups:

- Apply ISOR and DELU restraints to stabilize thermal parameters.

- Validate hydrogen bonding via PLATON analysis. Twinned crystals require TWIN/BASF commands .

Example: A 2025 study resolved disorder in a piperidine derivative by refining two occupancy models (60:40 ratio) with R₁ < 5% .

Q. How does the steric/electronic environment of the piperidine ring influence reactivity in nucleophilic substitutions?

- Methodological Answer : The 4-methyl group increases steric hindrance, reducing nucleophilicity at the adjacent nitrogen. Computational studies (DFT, B3LYP/6-31G*) show:

- Charge distribution : Methyl withdraws electron density via inductive effects, lowering amine basicity.

- Reactivity : Ethyl groups enhance solubility in non-polar media but slow SN2 kinetics. Kinetic studies (GC-MS monitoring) confirm ~30% slower reaction vs. unsubstituted analogs .

Q. What computational approaches model interactions between this compound and serotonin receptors?

- Methodological Answer :

- Docking : Use AutoDock Vina with receptor PDB 5I6X. Protonate the amine at physiological pH for accurate binding poses.

- MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of hydrogen bonds (e.g., with Asp155).

- Validation : Compare binding free energies (MM/PBSA) with radioligand displacement assays (IC₅₀ < 1 µM confirms predictive accuracy) .

Q. How are conflicting NMR and MS data reconciled when unexpected byproducts form during synthesis?

- Methodological Answer :

- Step 1 : Use LC-MS (TOF detector) to identify byproduct masses (e.g., m/z 185 suggests di-ethylation).

- Step 2 : 2D NMR (HSQC, HMBC) assigns cross-peaks for structural elucidation.

- Step 3 : Optimize reaction stoichiometry (amine:alkylating agent = 1:1.2) to suppress over-alkylation .

Q. Data Contradiction Analysis

Case Study : A 2023 study reported inconsistent LogP values (1.86 vs. 2.10) for a related piperidine derivative. Resolution involved:

Propriétés

IUPAC Name |

1-ethyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-8(2,9)5-7-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRZABLLSMZMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.